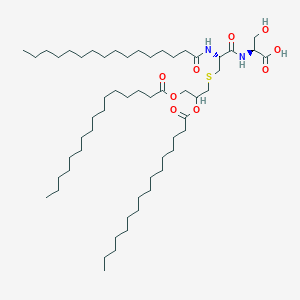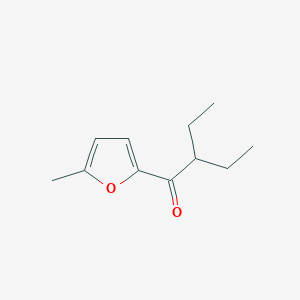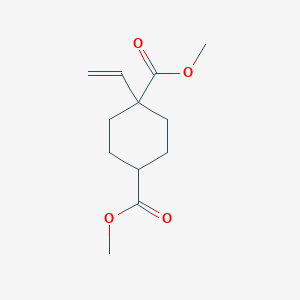
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexane, featuring two ester groups and an ethenyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the esterification of 1,4-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst, followed by the introduction of the ethenyl group through a Heck reaction. The reaction conditions typically include:
Esterification: 1,4-cyclohexanedicarboxylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst at a temperature of around 60-70°C.
Heck Reaction: The resulting dimethyl 1,4-cyclohexanedicarboxylate is then subjected to a Heck reaction with vinyl halides in the presence of a palladium catalyst and a base such as triethylamine at a temperature of around 100-120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide in an inert solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst at moderate temperatures.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: It is employed in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release carboxylic acids, which can interact with enzymes and receptors. The ethenyl group can participate in addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and influence cellular functions.
相似化合物的比较
Similar Compounds
Dimethyl 1,4-cyclohexanedicarboxylate: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains additional carbonyl groups, leading to different reactivity and applications.
Dimethyl terephthalate: An aromatic ester with different structural and chemical properties.
Uniqueness
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate is unique due to the presence of both ester and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
属性
CAS 编号 |
106004-05-1 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-12(11(14)16-3)7-5-9(6-8-12)10(13)15-2/h4,9H,1,5-8H2,2-3H3 |
InChI 键 |
JDCALSFKAHPGSF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(CC1)(C=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


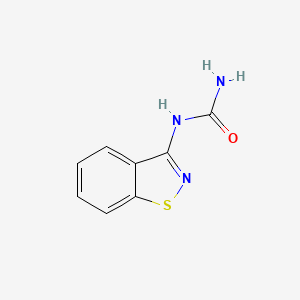
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
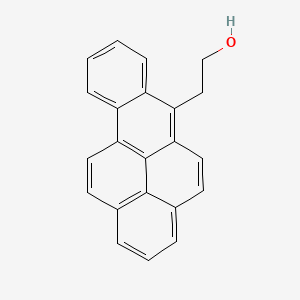


![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
